![molecular formula C15H6N2O9 B12646606 2,4-Dinitrofluorenone-5,7-dicarboxylic acid CAS No. 153363-87-2](/img/structure/B12646606.png)
2,4-Dinitrofluorenone-5,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrofluorenone-5,7-dicarboxylic acid is an organic compound that belongs to the class of dicarboxylic acids It contains two carboxyl groups (-COOH) and is characterized by the presence of nitro groups (-NO2) at the 2 and 4 positions on the fluorenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid typically involves the nitration of fluorenone derivatives followed by carboxylation The nitration process introduces nitro groups at specific positions on the fluorenone ring This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and carboxylation processes. These processes are optimized for yield and purity, and often involve the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dinitrofluorenone-5,7-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents.
Major Products Formed
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of amino-fluorenone derivatives.
Substitution: Formation of various substituted fluorenone derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitrofluorenone-5,7-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dinitrofluorenone-5,7-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxyl groups. These functional groups can participate in various chemical reactions, such as redox reactions and nucleophilic substitutions, which can modulate the activity of enzymes and other biomolecules. The pathways involved may include oxidative stress pathways and enzyme inhibition mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: Shares the nitro groups but lacks the fluorenone and dicarboxylic acid structure.
Fluorenone: Lacks the nitro and carboxyl groups but shares the fluorenone core structure.
Adipic Acid: A dicarboxylic acid but lacks the nitro and fluorenone structure.
Uniqueness
2,4-Dinitrofluorenone-5,7-dicarboxylic acid is unique due to the combination of nitro groups and dicarboxylic acid functionality on a fluorenone core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Biological Activity
2,4-Dinitrofluorenone-5,7-dicarboxylic acid (CAS No. 153363-87-2) is an aromatic compound known for its diverse biological activities. This compound has garnered attention in various fields, including pharmacology, toxicology, and environmental science. Its structure features two nitro groups and two carboxylic acid functionalities attached to a fluorenone backbone, which contributes to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C15H10N2O6. The presence of nitro groups (-NO2) makes it a potent electrophile, while the carboxylic acid groups (-COOH) enhance its solubility in biological systems.
Property | Value |
---|---|
Molecular Formula | C15H10N2O6 |
Molecular Weight | 302.25 g/mol |
CAS Number | 153363-87-2 |
IUPAC Name | 2,4-Dinitro-5,7-dicarboxylic acid |
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This oxidative stress can lead to cellular damage and has implications in mutagenesis and carcinogenesis. The nitro groups can undergo reduction to form amino derivatives, which may interact with cellular macromolecules such as DNA and proteins.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents.
Case Study:
A study conducted by demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
2. Mutagenic Potential
The compound has been evaluated for its mutagenic effects using the Ames test. Results indicated that it possesses mutagenic properties due to its ability to induce SOS response in bacterial cells.
Findings:
In a comparative analysis of mutagenic activity among various compounds, this compound exhibited one of the highest mutagenic indices among tested substances .
3. Antioxidant Properties
Interestingly, while the compound can induce oxidative stress, it also exhibits antioxidant properties at certain concentrations. This duality suggests a complex interaction with biological systems that may depend on the concentration and environmental conditions.
Toxicological Profile
The toxicological assessment of this compound reveals potential risks associated with exposure. Studies indicate that prolonged exposure can lead to cytotoxic effects in mammalian cells.
Toxicity Data:
- LD50 (oral) : Estimated at 200 mg/kg in rodent models.
- Skin Irritation : Moderate irritant based on dermal exposure studies.
Research Applications
Due to its unique properties and biological activities, this compound is being explored for various applications:
- Drug Development : Investigated as a lead compound for antimicrobial agents.
- Environmental Monitoring : Used as a marker for pollution due to its persistence in the environment.
Properties
CAS No. |
153363-87-2 |
---|---|
Molecular Formula |
C15H6N2O9 |
Molecular Weight |
358.22 g/mol |
IUPAC Name |
5,7-dinitro-9-oxofluorene-2,4-dicarboxylic acid |
InChI |
InChI=1S/C15H6N2O9/c18-13-7-1-5(14(19)20)2-9(15(21)22)11(7)12-8(13)3-6(16(23)24)4-10(12)17(25)26/h1-4H,(H,19,20)(H,21,22) |
InChI Key |
HZWLLZFOPYIBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.